3-(2-Bromo-4-chlorophenoxy)pyrazine-2-carbonitrile
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Overview
Description
3-(2-Bromo-4-chlorophenoxy)pyrazine-2-carbonitrile is a heterocyclic compound that contains both pyrazine and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-chlorophenoxy)pyrazine-2-carbonitrile typically involves the reaction of 2-bromo-4-chlorophenol with pyrazine-2-carbonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-chlorophenoxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds .
Scientific Research Applications
3-(2-Bromo-4-chlorophenoxy)pyrazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It serves as a probe in various biological assays to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-chlorophenoxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromo-4-chlorophenoxy)pyrazine: Similar structure but lacks the carbonitrile group.
2-Bromo-4-chlorophenoxybenzene: Contains the phenoxy group but lacks the pyrazine ring.
Pyrazine-2-carbonitrile: Contains the pyrazine and carbonitrile groups but lacks the phenoxy group.
Properties
Molecular Formula |
C11H5BrClN3O |
---|---|
Molecular Weight |
310.53 g/mol |
IUPAC Name |
3-(2-bromo-4-chlorophenoxy)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C11H5BrClN3O/c12-8-5-7(13)1-2-10(8)17-11-9(6-14)15-3-4-16-11/h1-5H |
InChI Key |
VFJPEGYERFGELI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OC2=NC=CN=C2C#N |
Origin of Product |
United States |
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